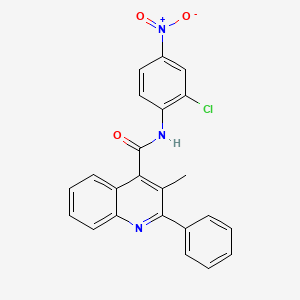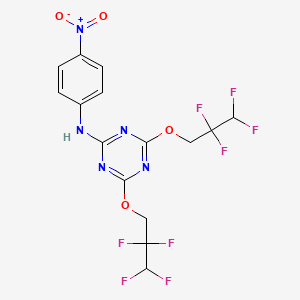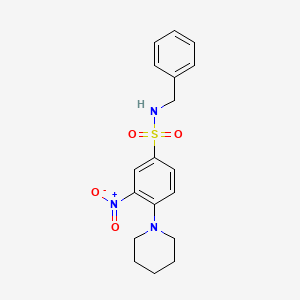
1,1'-(9H-carbazole-2,7-diyl)bis(2-phenyl-1,2-ethanedione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(9H-carbazole-2,7-diyl)bis(2-phenyl-1,2-ethanedione), commonly known as CPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CPE is a yellow crystalline solid that is soluble in organic solvents. It has been synthesized using various methods, and its properties and applications have been extensively studied.
Mecanismo De Acción
The mechanism of action of CPE is not fully understood, but it is believed to involve the formation of charge-transfer complexes with electron donors and acceptors. CPE has been shown to exhibit strong fluorescence, and its emission properties have been studied in detail. The fluorescence properties of CPE make it a promising candidate for use in various applications, including bioimaging and sensing.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPE have not been extensively studied, but it has been shown to exhibit low toxicity in vitro. However, further studies are needed to determine the long-term effects of CPE exposure on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPE has several advantages for use in lab experiments, including its ease of synthesis and its unique properties. However, CPE has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on CPE, including the development of new synthesis methods, the study of its charge-transfer properties, and its potential use in various applications. Further studies are needed to determine the long-term effects of CPE exposure on living organisms and to explore its potential applications in the field of biomedicine. Additionally, the development of new CPE-based materials for use in optoelectronic devices and other applications is an area of active research.
Métodos De Síntesis
CPE can be synthesized using various methods, including the reaction of 2-phenyl-1,2-ethanedione with carbazole in the presence of a catalyst. The reaction is carried out in a solvent such as acetic acid, and the resulting product is purified using recrystallization or column chromatography. Other methods of synthesis include the reaction of carbazole with aromatic aldehydes in the presence of a base or the reaction of carbazole with diketones.
Aplicaciones Científicas De Investigación
CPE has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and photovoltaics. It has been used as a sensitizer in dye-sensitized solar cells, and its unique properties make it a promising candidate for use in organic light-emitting diodes (OLEDs). CPE has also been studied for its potential use in organic field-effect transistors (OFETs) and as a fluorescent probe for detecting metal ions.
Propiedades
IUPAC Name |
1-[7-(2-oxo-2-phenylacetyl)-9H-carbazol-2-yl]-2-phenylethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H17NO4/c30-25(17-7-3-1-4-8-17)27(32)19-11-13-21-22-14-12-20(16-24(22)29-23(21)15-19)28(33)26(31)18-9-5-2-6-10-18/h1-16,29H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYUJSNGFZEIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC3=C(C=C2)C4=C(N3)C=C(C=C4)C(=O)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4897179.png)

![N-(2-furylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4897198.png)

![N~1~-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4897210.png)
![2-[(3-cyano-6-phenyl-2-pyridinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4897238.png)
![N-phenyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B4897245.png)
![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B4897247.png)
![({1-[1'-(2-fluorophenyl)-1,4'-bipiperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)methylamine bis(trifluoroacetate)](/img/structure/B4897248.png)

![4-[(2,4-dinitro-1-naphthyl)amino]-N-phenylbenzamide](/img/structure/B4897260.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4897264.png)